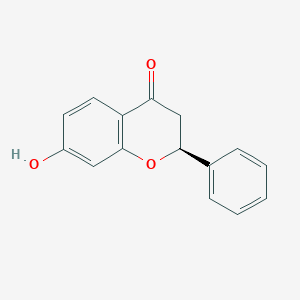

(2S)-7-hydroxyflavanone

Vue d'ensemble

Description

(2S)-7-Hydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavanones, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the seventh position of the flavanone structure, contributing to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-7-Hydroxyflavanone can be achieved through several methods. One common approach involves the cyclization of appropriate chalcones under acidic or basic conditions. The reaction typically involves the use of catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the extraction from natural sources, such as citrus fruits, followed by purification processes. Alternatively, large-scale synthesis can be carried out using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-7-Hydroxyflavanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the flavanone structure can be reduced to form flavan-4-ols.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of flavan-4-ols.

Substitution: Formation of esters or ethers.

Applications De Recherche Scientifique

Antioxidant Properties

(2S)-7-hydroxyflavanone exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. A study demonstrated that microbial transformations of 7-hydroxyflavanone led to products with enhanced antioxidant properties compared to the parent compound. Specifically, strains of Aspergillus and Penicillium were effective in biotransforming this flavonoid, producing derivatives that showed improved antioxidant capabilities .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of Septoria lycopersici, a fungal pathogen affecting tomato plants. This suggests its potential use as a natural fungicide in agriculture . Furthermore, its efficacy against human pathogens highlights its promise as a therapeutic agent .

Anti-inflammatory Effects

Studies have reported that this compound can modulate inflammatory responses. In rodent models, it significantly reduced inflammation markers following carrageenan-induced edema, indicating its potential application in treating inflammatory conditions . The compound's mechanisms appear to involve interactions with opioidergic and GABAergic systems .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in colon cancer cells. Research found that this compound induced apoptosis through the upregulation of pro-apoptotic genes like Bax and p21, showcasing its potential as a chemotherapeutic agent . The molecular mechanisms involved suggest that dietary intake could contribute to cancer prevention strategies.

Enzymatic Transformations

This compound serves as a substrate for various enzymatic transformations in microbial systems. These transformations can yield novel compounds with enhanced biological activities. For example, specific strains of fungi were able to convert this compound into more active derivatives through regioselective methylation and hydroxylation processes .

Drug Development

The compound has shown promise in drug development due to its favorable pharmacokinetic properties, including good intestinal absorption and blood-brain barrier permeability . This positions this compound as a candidate for further investigation in the context of pharmaceutical formulations.

Natural Pesticide Development

Due to its antimicrobial properties, this compound is being explored as a natural pesticide alternative. Its ability to suppress fungal infections in crops presents an environmentally friendly option compared to synthetic fungicides . This aligns with the growing trend towards sustainable agricultural practices.

Data Table: Summary of Applications

Mécanisme D'action

The biological effects of (2S)-7-Hydroxyflavanone are primarily attributed to its ability to modulate various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating the expression of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Hesperetin: Known for its cardiovascular benefits and antioxidant activity.

Diosmetin: Exhibits anti-cancer and anti-inflammatory effects.

Uniqueness: (2S)-7-Hydroxyflavanone is unique due to its specific hydroxylation pattern, which influences its solubility, reactivity, and biological activity. This distinct structure allows it to interact with different molecular targets and exhibit a unique spectrum of biological effects compared to other flavanones.

Activité Biologique

(2S)-7-hydroxyflavanone, a flavonoid compound, has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article comprehensively reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is an enantiomer of (2R)-7-hydroxyflavanone. Its structure features a hydroxyl group at the 7-position of the flavanone backbone, which is crucial for its biological activity .

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. The compound exhibits significant free radical scavenging activity, which is essential for protecting cells from oxidative stress. Research shows that it can enhance the antioxidant defense system by upregulating various antioxidant enzymes .

Table 1: Antioxidant Activity of this compound

| Study | Method | Result |

|---|---|---|

| Herath et al. (2012) | DPPH Assay | IC50 = 25 µg/mL |

| PMC3361144 (2012) | ABTS Assay | Strong scavenging activity observed |

| ChemFaces (2024) | FRAP Assay | Significant increase in reducing power |

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Case Studies

- Breast Cancer : A study demonstrated that this compound enhances the efficacy of doxorubicin in breast cancer cells by inhibiting drug efflux mechanisms and modulating apoptotic pathways .

- Renal Cancer : In renal cancer models, this compound was found to inhibit key signaling pathways involved in tumor progression, including the MAPK pathway and STAT phosphorylation .

Table 2: Anticancer Effects of this compound

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It inhibits the production of pro-inflammatory cytokines and reduces inflammation-related signaling pathways. This effect is particularly relevant in chronic inflammatory diseases and cancer .

Microbial Transformations

Recent studies have explored the microbial transformation of this compound to enhance its biological activities. For instance, specific strains of Aspergillus and Penicillium have been shown to convert this compound into derivatives with improved antioxidant properties .

Table 3: Microbial Transformations of this compound

| Microorganism | Transformation Product | Yield (%) |

|---|---|---|

| Aspergillus niger KB | 7-Methoxyflavanone | 24% |

| Penicillium chermesinum 113 | 3′,4′-Dihydroxy-7-methoxyflavanone | 19% |

Propriétés

IUPAC Name |

(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJPHCXKPCPQZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350985 | |

| Record name | 5,4'-DIDEOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-13-3, 6583-40-0 | |

| Record name | (-)-7-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavanone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-7-hydroxyflavanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,4'-DIDEOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYFLAVANONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.